2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt
Description
Historical Development and Discovery
The development of 2,2,6,6-tetramethylpiperidine derivatives traces its origins to the broader exploration of hindered amine compounds that began in the mid-20th century. While the specific discovery date of 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt is not definitively documented in the available literature, its development occurred within the context of advancing piperidine chemistry that gained momentum during the 1960s and 1970s. The foundational work on tetramethylpiperidine compounds can be traced to Lebedev and Kazarnowskii's 1960 discovery of 2,2,6,6-tetramethylpiperidin-1-yl oxidanyl, commonly known as 2,2,6,6-tetramethylpiperidin-1-yl oxidanyl, which established the framework for subsequent structural modifications.
The evolution of tetramethylpiperidine derivatives gained significant impetus through industrial applications, particularly in polymer stabilization. Historical patent literature reveals that various 2,2,6,6-tetramethyl-4-piperidyl carboxylic acid derivatives were systematically developed and patented throughout the 1970s and 1980s for use as light and heat stabilizers in synthetic polymers. These early developments established the foundation for the specific hydrochloride salt variant, which emerged as a more readily handled and stable form of the parent carboxylic acid compound.
The integration of carboxylic acid functionality at the 4-position of the tetramethylpiperidine ring represented a strategic advance in chemical design, as this modification enhanced both the compound's synthetic versatility and its ability to participate in peptide bond formation and other coupling reactions. This historical progression reflects the systematic approach taken by chemists to optimize piperidine derivatives for specific applications while maintaining the structural integrity that confers stability and reactivity.
Chemical Classification and Nomenclature
This compound belongs to the chemical class of piperidinemonocarboxylic acids, specifically categorized as a substituted piperidine derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as piperidine with specific substitution patterns clearly designated. The complete chemical name reflects the presence of four methyl groups at positions 2,2,6,6 of the six-membered heterocyclic ring, a carboxylic acid group at position 4, and the hydrochloride salt formation.
Alternative nomenclature systems and synonyms for this compound include several variations that reflect different naming conventions and regulatory databases. The compound is catalogued under multiple identifier systems, with the Chemical Abstracts Service number 54996-07-5 serving as the primary reference identifier. The molecular descriptor language representation provides additional structural identification through Simplified Molecular Input Line Entry System notation: O=C(C1CC(C)(C)NC(C)(C)C1)O.[H]Cl, which precisely defines the atomic connectivity and stereochemical arrangement.
The classification extends to regulatory and commercial frameworks, where the compound is assigned specific hazard codes and handling classifications. According to global chemical registration systems, the compound carries the molecular descriptor language number MFCD07357243, facilitating international identification and regulatory compliance. The structural classification also encompasses its relationship to other piperidine derivatives, positioning it within the broader family of cyclic amino acids and their derivatives.
Table 1: Chemical Identification and Classification Data
Significance in Chemical Research and Industry
The significance of this compound in chemical research stems from its unique structural properties that combine the stability of hindered amines with the reactivity of carboxylic acid functionality. This combination renders the compound particularly valuable as a synthetic intermediate in organic chemistry, where it serves as a versatile building block for the construction of more complex molecular architectures. The presence of the four methyl groups provides steric hindrance that enhances the compound's stability under various reaction conditions, while the carboxylic acid group enables participation in a wide range of coupling reactions and functional group transformations.
In industrial applications, the compound demonstrates significant utility in polymer chemistry and materials science. The hindered amine structure characteristic of tetramethylpiperidine derivatives confers excellent light stabilization properties, making related compounds valuable additives in polymer processing and formulation. Research has established that compounds containing the 2,2,6,6-tetramethylpiperidine framework exhibit exceptional ability to scavenge free radicals and prevent photo-oxidative degradation in various polymeric materials, including polyolefins, polyvinyl chloride, and polyurethanes.
The compound's research significance extends to biochemical applications, where its structural features enable its use as a precursor for specialized molecular probes and research tools. The rigid character of the tetramethylpiperidine ring system, combined with the carboxylic acid functionality, facilitates incorporation into peptide structures and other biomolecular systems through standard coupling chemistry. This capability has opened avenues for research in protein-peptide interactions, membrane dynamics studies, and other areas of biochemical investigation.
Furthermore, the hydrochloride salt form provides practical advantages in handling and storage, as the salt formation typically enhances solubility in polar solvents and improves the compound's stability during storage and transportation. These practical considerations contribute significantly to the compound's utility in both research and industrial applications, where consistent performance and reliable handling characteristics are essential requirements.
Overview of Key Applications
The application portfolio of this compound encompasses several distinct areas of chemical science and industrial technology. In organic synthesis, the compound serves as a valuable intermediate for the preparation of specialized amino acid derivatives and peptide analogues. The carboxylic acid functionality enables direct incorporation into peptide sequences through standard amide bond formation chemistry, while the hindered amine structure provides unique steric and electronic properties to the resulting products.
One of the most significant application areas involves the synthesis of spin-labeled peptides and proteins for biophysical studies. Related compounds in the tetramethylpiperidine-4-amino-4-carboxylic acid family, particularly those containing the nitroxide functionality, have been extensively utilized in electron paramagnetic resonance spectroscopy studies of biological systems. These applications leverage the rigid character of the tetramethylpiperidine framework to provide precise structural information about peptide backbone dynamics and conformational properties. The synthesis of such specialized research tools often requires 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid derivatives as key intermediates.
Industrial applications focus primarily on the compound's utility in polymer science and materials engineering. The tetramethylpiperidine structure serves as a foundation for the development of hindered amine light stabilizers, which are essential additives in polymer processing and product formulation. These stabilizers function by scavenging free radicals generated during photo-oxidative processes, thereby preventing degradation of polymeric materials exposed to ultraviolet radiation and thermal stress.
Table 2: Primary Application Categories and Characteristics
The compound also finds applications in pharmaceutical research, where the tetramethylpiperidine scaffold serves as a structural motif for drug development programs. The unique steric environment created by the four methyl substituents can influence biological activity and pharmacological properties, making derivatives of this compound valuable for structure-activity relationship studies and lead compound optimization efforts.
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2)5-7(8(12)13)6-10(3,4)11-9;/h7,11H,5-6H2,1-4H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWMAXHNUDWBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676154 | |
| Record name | 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54996-07-5 | |
| Record name | 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carboxylation Reaction
The carboxylation of TMP introduces the carboxylic acid group at the 4-position of the piperidine ring. This step typically employs gaseous carbon dioxide (CO₂) under pressurized conditions, facilitated by a strong base such as potassium hydroxide (KOH) to deprotonate the amine and enhance nucleophilic attack on CO₂. The reaction proceeds via the formation of a carbamate intermediate, which is subsequently hydrolyzed to yield 2,2,6,6-tetramethylpiperidine-4-carboxylic acid.
Reaction Conditions :
Formation of Hydrochloride Salt
The carboxylic acid intermediate is treated with concentrated hydrochloric acid (HCl) in an anhydrous ethanol solvent to precipitate the hydrochloride salt. The reaction is exothermic, requiring controlled addition of HCl to avoid decomposition. The product is isolated via vacuum filtration and washed with cold ethanol to remove residual acid.
Industrial-Scale Production
Scaling Up the Synthesis
Industrial production amplifies the laboratory protocol using continuous-flow reactors for carboxylation, which enhance mass transfer and reduce reaction times. Key modifications include:
Purification Techniques
Crystallization is the primary purification method, leveraging the compound’s limited solubility in cold ethanol. Industrial crystallizers employ gradient cooling to maximize crystal size and purity. Final purity exceeds 98%, as validated by high-performance liquid chromatography (HPLC).
Precursor Synthesis: Preparation of TMP
Conjugate Addition of Ammonia to Phorone
TMP, the precursor for carboxylation, is synthesized via a conjugate addition reaction between ammonia and phorone (mesityl oxide). The reaction proceeds under reflux in anhydrous ethanol, yielding TMP after 12–24 hours.
Reaction Mechanism :
-
Michael Addition : Ammonia attacks the β-carbon of phorone’s α,β-unsaturated ketone.
-
Cyclization : The intermediate undergoes intramolecular cyclization to form the piperidine ring.
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Methylation : Spontaneous methylation by solvent-derived methanol completes the TMP structure.
Typical Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C (reflux) |
| Solvent | Anhydrous ethanol |
| Reaction Time | 18 hours |
| Yield | 65–70% |
Alternative Routes for TMP Synthesis
Alternative methods include:
-
Reductive Amination : Using acetone dimethylhydrazone and hydrogen gas over a palladium catalyst.
-
Hofmann-Löffler Reaction : Photochemical cyclization of N-chloroamines, though less efficient.
Reaction Optimization and Parameters
Temperature and Solvent Effects
Elevated temperatures (≥80°C) accelerate carboxylation but risk decarboxylation at >110°C. Polar aprotic solvents like DMF stabilize the carbamate intermediate, while ethanol favors salt formation.
Catalysts and Reagents
Quaternary ammonium catalysts (e.g., tetrabutylammonium bromide) enhance CO₂ absorption, improving yields by 15–20%. Stoichiometric excess of CO₂ (2–3 equiv) ensures complete conversion.
Analytical Characterization
Spectroscopic Methods
Purity Assessment
| Method | Criteria |
|---|---|
| HPLC | Retention time = 4.2 min |
| Melting Point | 215–218°C (decomposes) |
| Elemental Analysis | C: 54.2%, H: 8.9%, N: 6.3% |
Challenges and Considerations
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Organic Synthesis
2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, hydrochloride salt is widely used as a reagent in organic synthesis. It serves as a precursor for various chemical reactions due to its ability to participate in oxidation, reduction, and substitution reactions. The compound is particularly effective as a hindered amine light stabilizer in polymer chemistry .
Biochemical Studies
In biological research, this compound has been utilized to study enzyme mechanisms and protein interactions. Its structural characteristics allow it to form stable complexes with biomolecules, making it useful for investigating metabolic pathways and enzyme inhibition .
Medicinal Chemistry
The compound has shown potential therapeutic applications. It has been investigated for its antiviral activity and its role in modulating oxidative stress within cells. For instance, studies have indicated that it may inhibit enzymes involved in oxidative stress and inflammation . Additionally, it is being explored as a precursor in drug development due to its unique chemical properties .
Industrial Applications
In the industrial sector, 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hydrochloride salt is employed in the production of polymers and resins. Its stabilizing properties make it suitable for enhancing the durability of polymeric materials used in various applications such as greenhouse films and injection-molded products .
Antiviral Studies
Research has documented the antiviral potential of derivatives containing the tetramethylpiperidine structure. These studies highlight how modifications to the core structure can enhance activity against specific viral targets .
Oxidative Stress Research
Investigations into the antioxidant capabilities of this compound have shown promising results in cellular models. These studies suggest that it may play a role in neuroprotection and cardiovascular health by mitigating oxidative stress .
Synthesis Applications
The synthesis of new compounds based on this structure has been explored extensively. The ability to modify functional groups allows chemists to tailor compounds for specific applications in both research and industry .
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- The hydrochloride salt enhances water solubility compared to the free base, making it suitable for biological and pharmaceutical applications.
- The tetramethyl groups confer steric hindrance, influencing reactivity and interaction with biological targets .
Comparison with Structurally Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone Hydrochloride (CAS 33973-59-0)
- Molecular Formula: C₉H₁₈ClNO
- Key Differences :
- Contains a ketone group (C=O) at position 4 instead of a carboxylic acid.
- Applications : Intermediate in nitroxide radical synthesis (e.g., TEMPO derivatives) .
- Reactivity : The ketone group is more electrophilic, enabling nucleophilic additions, unlike the carboxylic acid’s acidic and hydrogen-bonding properties .
4-Amino-2,2,6,6-tetramethylpiperidine (CAS 36768-62-4)
Piperidine-4-sulfonamide Hydrochloride
- Molecular Formula : C₅H₁₃ClN₂O₂S
- Key Differences :
1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride (CAS CTK7J0074)
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- Key Differences :
Physicochemical and Functional Comparisons
Solubility and Stability
- Hydrochloride Salts : Improved aqueous solubility (e.g., 2,2,6,6-tetramethylpiperidine-4-carboxylic acid HCl vs. ester derivatives).
- Ester Derivatives : Lipophilic esters (e.g., bicyclic heptane esters) are preferred as polymer stabilizers due to compatibility with hydrophobic matrices .
Biological Activity
2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hydrochloride salt (CAS No. 54996-07-5) is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Molecular Formula: C10H19NO2·HCl
Molecular Weight: 221.72 g/mol
Structure: The compound features a piperidine ring with four methyl groups and a carboxylic acid functional group, which contributes to its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of 2,2,6,6-tetramethylpiperidine-4-carboxylic acid hydrochloride salt can be attributed to several mechanisms:
-
Enzyme Inhibition:
- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes that play roles in oxidative stress and inflammation.
- Antiviral Activity:
-
Oxidative Stress Modulation:
- The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This is particularly relevant in contexts such as neuroprotection and cardiovascular health.
Applications in Medicinal Chemistry
The compound has been explored for various therapeutic applications:
- Drug Development:
-
Research Reagent:
- In biochemical research, it is utilized as a reagent for studying enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.
Case Studies
Several studies have documented the biological activity of this compound:
- Antiviral Studies:
- Oxidative Stress Research:
- Synthesis and Application:
Comparative Analysis
To better understand the unique properties of 2,2,6,6-tetramethylpiperidine-4-carboxylic acid hydrochloride salt compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Tetramethylpiperidine-4-carboxylic Acid | Similar piperidine structure but lacks hydrochloride salt | Moderate enzyme inhibition |
| 4-Acetamido-Tetramethylpiperidine | Acetamido group substitution | Enhanced antiviral properties |
| Triacetonamine Hydrochloride | Different functional groups | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hydrochloride salt?
- Methodological Answer : Synthesis typically involves reductive amination or condensation reactions. For example, reductive amination of 4-oxo-2,2,6,6-tetramethylpiperidine with sodium borohydride in the presence of dimethylammonium hydrochloride, followed by quaternization and ion exchange to yield the hydrochloride salt . Modifications may include optimizing reaction temperature (e.g., 85°C under nitrogen) and stoichiometric ratios of reagents, as demonstrated in analogous piperidine derivative syntheses .
Q. How should researchers safely handle and store this compound to ensure stability?
- Methodological Answer : Store in a cool, dry environment (<25°C) away from heat sources and oxidizing agents. Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact. Ensure proper ventilation during handling to avoid inhalation of dust. Stability data indicate the compound is hygroscopic; store in airtight containers under inert gas (e.g., argon) .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H-NMR and C-NMR (e.g., in DMSO-d6) resolve structural features like methyl group environments and carboxylic acid protons .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight via m/z peaks (e.g., [M+Na]+) .
- Melting Point Analysis : Validate purity (e.g., sharp melting range 34–38°C for related piperidine derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives?
- Methodological Answer :
- Catalyst Screening : Test bases like potassium carbonate or tert-butoxide to enhance nucleophilic substitution efficiency .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Temperature Control : Gradual heating (e.g., 85°C for 15 hours) minimizes side reactions in amide bond formation .
- Purification : Employ column chromatography or recrystallization in ethyl acetate/hexane mixtures for high-purity isolates .
Q. What strategies are recommended for resolving contradictory data in toxicity assessments?
- Methodological Answer :
- In Silico Modeling : Use tools like QSAR to predict acute toxicity if experimental data are unavailable .
- In Vitro Assays : Conduct MTT or Ames tests to assess cytotoxicity and mutagenicity .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-hydroxy-TEMPO derivatives) with known toxicological profiles .
Q. What are the challenges in isotopic labeling of this compound for mechanistic studies?
- Methodological Answer :
- Isotope Incorporation : Use deuterated precursors (e.g., TAA-D,N) during reductive amination to introduce H or N labels .
- Purification : Remove unreacted isotopes via ion-exchange chromatography or solvent extraction (e.g., benzene for iodine removal) .
- Validation : Confirm labeling efficiency via high-resolution MS or H-NMR isotope splitting patterns .
Q. How do structural modifications (e.g., esterification) impact the compound’s physicochemical properties?
- Methodological Answer :
- Ester Derivatives : Replace the carboxylic acid with methyl esters to enhance lipophilicity (logP). Monitor solubility changes via HPLC retention times .
- Quaternary Ammonium Salts : Introduce alkyl groups (e.g., methyl via iodomethane) to alter polarity and ionic character, affecting bioavailability .
- Stability Testing : Use accelerated stability studies (40°C/75% RH) to assess degradation pathways of modified derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
